2-Bromo-4-fluoronicotinonitrile

Description

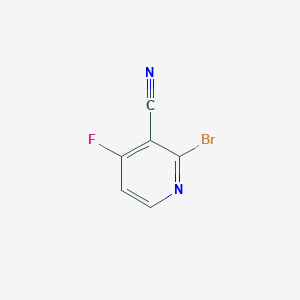

2-Bromo-4-fluoronicotinonitrile is a halogenated pyridine derivative featuring a bromine atom at position 2, a fluorine atom at position 4, and a nitrile group at position 3 of the pyridine ring. The bromine and fluorine substituents confer unique electronic and steric properties, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and directing further functionalization .

Properties

IUPAC Name |

2-bromo-4-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKJAJMNWFJCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluoronicotinonitrile can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 4-fluoronicotinonitrile using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4). The reaction is typically carried out under controlled temperature conditions to ensure the selective addition of bromine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoronicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted nicotinonitriles.

Scientific Research Applications

2-Bromo-4-fluoronicotinonitrile is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it is employed in the development of novel chemical probes and sensors for biological and medical research.

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoronicotinonitrile exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The compound interacts with these targets through binding interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-bromo-4-fluoronicotinonitrile and two analogs from the provided evidence:

Key Observations :

- Substituent Positioning : The target compound’s bromine at position 2 and fluorine at position 4 create a meta-directing electronic environment, favoring electrophilic substitution at position 5 or 4. In contrast, the hydroxyl and trifluoromethyl groups in the analog from enhance polarity and metabolic stability, common in drug design.

- Functional Group Impact: The trifluoromethyl group (CF₃) in is strongly electron-withdrawing, reducing ring reactivity but improving lipophilicity and bioavailability. The amino group (NH₂) in increases electron density, making the compound more reactive toward electrophiles. The methoxymethoxy group in introduces steric bulk and ether-based solubility.

Biological Activity

2-Bromo-4-fluoronicotinonitrile is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on a pyridine ring, along with a nitrile functional group. Its unique structural features contribute to its potential biological activities, making it an important subject of research in medicinal chemistry and related fields.

- Molecular Formula : C₆H₄BrFN₂

- Molecular Weight : Approximately 200.01 g/mol

- CAS Number : 1806062-09-8

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of halogen atoms enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves several pathways:

- Protein Binding : The bromine and fluorine substituents facilitate strong interactions with target proteins, leading to altered enzymatic activity.

- Nucleophilic Substitution : The nitrile group can participate in nucleophilic attack reactions, influencing various biochemical pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antibiotics .

- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : Research indicates that this compound can inhibit key metabolic enzymes, which may lead to reduced metabolic activity in cancer cells. This inhibition could be leveraged for therapeutic purposes .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

- Nitration of 2-Bromo-4-Fluorophenol : Utilizing a mixture of sulfuric acid and nitric acid to introduce the nitrile group under controlled conditions .

Table 2: Synthesis Pathways

| Method | Description |

|---|---|

| Nitration | Introducing the nitrile group via electrophilic substitution |

| Halogenation | Adding bromine or fluorine through halogen exchange reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.